2-Methylbutanoic anhydride

Descripción

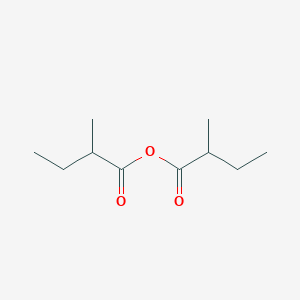

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbutanoyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTPVONNQPWNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934363 | |

| Record name | 2-Methylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-23-9 | |

| Record name | 2-Methylbutyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanoic anhydride (B1165640), also known as 2-methylbutyric anhydride, is a branched-chain carboxylic anhydride. Its chemical structure, featuring two 2-methylbutanoyl groups linked by an oxygen atom, imparts distinct steric and electronic properties that make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and reactions, and its applications in various fields, including pharmaceuticals, flavors, and fragrances.

Chemical and Physical Properties

2-Methylbutanoic anhydride is a colorless to pale yellow liquid with a characteristic odor.[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 259.5 °C at 760 mmHg | ChemNet |

| Density | 0.955 g/cm³ | ChemNet |

| Refractive Index | 1.427 | ChemNet |

| Flash Point | 90 °C | ChemNet |

| Vapor Pressure | 0.0129 mmHg at 25 °C | ChemNet |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[3][4] | [3][4] |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization).[5][6] | [5][6] |

| ¹³C NMR (Predicted) | Predicted spectra for the related (S)-2-methylbutanoic acid are available.[7][8] | [7][8] |

| ¹H NMR (Predicted) | Predicted spectra for related compounds are available.[9] | [9] |

Chemical Reactivity and Mechanism of Action

As a carboxylic acid anhydride, this compound is a potent acylating agent.[8] The carbonyl carbons are electrophilic and highly susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Acylation Reactions

This compound readily reacts with nucleophiles such as alcohols, amines, and phenols to transfer a 2-methylbutanoyl group, forming the corresponding esters and amides.[8]

General Reaction with Alcohols (Esterification): R-OH + (CH₃CH₂CH(CH₃)CO)₂O → CH₃CH₂CH(CH₃)COOR + CH₃CH₂CH(CH₃)COOH

General Reaction with Amines (Amidation): R-NH₂ + (CH₃CH₂CH(CH₃)CO)₂O → CH₃CH₂CH(CH₃)CONHR + CH₃CH₂CH(CH₃)COOH

The general workflow for these acylation reactions can be visualized as follows:

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of carboxylic anhydrides is the dehydration of the corresponding carboxylic acid or the reaction of an acyl chloride with a carboxylate salt. While a specific, detailed protocol for this compound was not found in the immediate search results, a general procedure can be adapted from the synthesis of other anhydrides, such as N-phenylmaleimide from maleic anhydride.[10] A plausible synthesis would involve the reaction of 2-methylbutanoyl chloride with sodium 2-methylbutanoate.

Hypothetical Protocol for Synthesis:

-

Preparation of Sodium 2-Methylbutanoate: Dissolve 2-methylbutanoic acid in an appropriate solvent and neutralize it with one equivalent of sodium hydroxide (B78521) or sodium bicarbonate. The resulting salt can be isolated by evaporation of the solvent.

-

Reaction with 2-Methylbutanoyl Chloride: Suspend the dried sodium 2-methylbutanoate in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane).

-

Add one equivalent of 2-methylbutanoyl chloride dropwise to the suspension with stirring, under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, the solid sodium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude this compound can be purified by vacuum distillation.

Esterification of Geraniol (B1671447)

The following is an adapted protocol for the acylation of an alcohol, using geraniol as an example, based on a procedure for the synthesis of geranyl acetate.[11][12]

Objective: To synthesize geranyl 2-methylbutanoate.

Materials:

-

Geraniol

-

This compound

-

Anhydrous pyridine (B92270) or another suitable base

-

Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve geraniol (1 equivalent) in the anhydrous solvent.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure geranyl 2-methylbutanoate.

Amidation of Phenethylamine (B48288)

The following is a representative protocol for the synthesis of an amide using phenethylamine as the amine.

Objective: To synthesize N-phenethyl-2-methylbutanamide.

Materials:

-

Phenethylamine

-

This compound

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Triethylamine (B128534) or another suitable base (optional, to neutralize the carboxylic acid byproduct)

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve phenethylamine (1 equivalent) in the anhydrous solvent in a round-bottom flask.

-

If using, add triethylamine (1.1 equivalents).

-

Cool the solution in an ice bath and slowly add this compound (1.05 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once complete, dilute the reaction mixture with the solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-phenethyl-2-methylbutanamide can be purified by recrystallization or column chromatography.

Applications in Drug Development, Flavors, and Fragrances

The unique properties of this compound make it a valuable tool in several industrial and research applications.

-

Pharmaceutical Synthesis: The 2-methylbutanoyl group is a structural motif in some active pharmaceutical ingredients (APIs). The anhydride serves as a key intermediate for introducing this branched-chain structure.[8] Its use in prodrug synthesis can also be explored to modify the pharmacokinetic properties of drugs containing hydroxyl or amino functionalities.[13]

-

Flavor and Fragrance Industry: Esters derived from 2-methylbutanoic acid are known for their fruity and sweet aromas and are used in the formulation of artificial flavors and perfumes.[8][14][15][16] this compound is an effective reagent for the synthesis of these fragrant esters.

-

Asymmetric Synthesis: The chiral, enantiopure form, (S)-(+)-2-methylbutyric anhydride, is a valuable building block for introducing chiral centers in asymmetric synthesis.[8]

Safety and Handling

This compound is a reactive and corrosive chemical that should be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also combustible.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a versatile and reactive acylating agent with important applications in organic synthesis. Its ability to efficiently introduce the 2-methylbutanoyl moiety makes it a valuable reagent in the pharmaceutical, flavor, and fragrance industries. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in research and development. While detailed experimental protocols for its synthesis and specific reactions require adaptation from general procedures, the principles outlined in this guide provide a solid foundation for its application in the laboratory.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. 2-Methyl butyric acid(116-53-0) 1H NMR [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound|Acylating Reagent [benchchem.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylbutanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Methylbutanoic anhydride (B1165640), a key reagent in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in various applications, particularly in drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized to enhance understanding. The primary CAS number for 2-Methylbutanoic anhydride is 1519-23-9 [1][2][3].

Chemical and Physical Properties

This compound, also known as 2-methylbutyric anhydride, is a carboxylic acid anhydride.[3] It is a colorless to pale yellow liquid with a characteristic odor.[3] Its branched alkyl structure influences its chemical reactivity and physical properties, making it a versatile acylating agent in organic synthesis.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1519-23-9 | [1][2][3] |

| Molecular Formula | C10H18O3 | [1][2][5] |

| Molecular Weight | 186.25 g/mol | [1][6] |

| Density | 0.955 g/cm³ | [2] |

| Boiling Point | 259.5°C at 760 mmHg | [2] |

| Flash Point | 90°C | [2] |

| Refractive Index | 1.427 | [2] |

| Vapor Pressure | 0.0129 mmHg at 25°C | [2] |

| EINECS Number | 216-181-6 | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the dehydration of 2-methylbutanoic acid. Several laboratory-scale protocols have been established to achieve high yields and purity.

General Synthesis Workflow

The general principle for the synthesis of this compound is the removal of a water molecule from two molecules of 2-methylbutanoic acid. This can be accomplished through various dehydrating agents or by heating with a catalyst to drive the equilibrium towards the anhydride product.

Experimental Protocol: Dehydration using a Catalyst

A common method for the synthesis of anhydrides is the catalytic dehydration of the corresponding carboxylic acid.

Objective: To synthesize this compound from 2-methylbutanoic acid via catalytic dehydration.

Materials:

-

2-Methylbutanoic acid

-

p-Toluenesulfonic acid (catalyst, 0.1–0.5 wt%)[4]

-

A suitable solvent (optional)

-

Apparatus for reactive distillation

Procedure:

-

Combine 2-methylbutanoic acid and a catalytic amount of p-toluenesulfonic acid in a reaction flask equipped for reactive distillation.

-

Heat the mixture to 150–180°C under a vacuum of 50–100 mmHg.[4]

-

The water formed during the reaction is continuously removed by distillation, which drives the equilibrium towards the formation of the anhydride.

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Once the reaction is complete, the crude this compound can be purified by fractional distillation.

Expected Yield: 88–94%[4]

Applications in Research and Drug Development

This compound is a valuable reagent with several applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals.[3]

-

Asymmetric Synthesis and Chiral Derivatization: The enantiopure form, (S)-(+)-2-methylbutyric anhydride, is a crucial building block for introducing chiral centers in molecules.[4] It is used in the modification of metal-organic frameworks (MOFs) to create chiral environments for enantioselective separations and catalysis.[4]

-

Pharmaceutical and Agrochemical Intermediates: This anhydride serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including some statins.[4] Its branched structure is incorporated into target molecules to modulate their biological activity and pharmacokinetic properties.[4]

-

Flavor and Fragrance Chemistry: Esters derived from 2-methylbutanoic acid, which can be synthesized using the anhydride, are important components in creating specific fruity and sweet flavors and fragrances.[4]

-

Polymer and Materials Science: The incorporation of the branched alkyl chain from this compound can alter the physical properties of polymers, such as their crystallinity, solubility, and thermal stability.[4]

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic strong carbonyl stretching bands for the anhydride functional group, typically appearing in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

This compound is a combustible and corrosive material that requires careful handling.[7][8]

Table 2: Hazard Information for this compound

| Hazard | Description | Precautionary Measures |

| Flammability | Combustible liquid.[8][9] | Keep away from heat, sparks, open flames, and other ignition sources.[7][8] |

| Corrosivity | Causes severe skin burns and eye damage.[7][8] | Wear protective gloves, clothing, and eye/face protection.[7] |

| Toxicity | Harmful if swallowed or in contact with skin.[8] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[7][8] |

| Reactivity | Reacts violently with water.[7] | Keep away from water and moist air. Store in a dry, well-ventilated place.[7] |

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Storage: Store in a well-ventilated, dry, and cool place in a tightly closed container.[7][9] Keep in a corrosives area.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

This compound is a versatile and important chemical intermediate with a well-established role in organic synthesis. Its utility in the pharmaceutical industry, particularly in the synthesis of chiral molecules and active pharmaceutical ingredients, underscores its significance for drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.

References

- 1. This compound CAS#: 1519-23-9 [m.chemicalbook.com]

- 2. 2-methylbutyric anhydride | 1519-23-9 [chemnet.com]

- 3. CAS 1519-23-9: 2-Methylbutyric anhydride | CymitQuimica [cymitquimica.com]

- 4. This compound|Acylating Reagent [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. GSRS [precision.fda.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Methylbutanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methylbutanoic anhydride (B1165640), a key reagent in organic synthesis. The document details its chemical and physical properties, molecular weight, synthesis, and applications, with a particular focus on its relevance to pharmaceutical and materials science research. Experimental protocols and safety information are also comprehensively covered.

Core Properties and Data

2-Methylbutanoic anhydride, also known as 2-methylbutyric anhydride, is a carboxylic acid anhydride utilized as a versatile acylating agent.[1] Its branched structure imparts specific steric and electronic properties that are leveraged in the synthesis of complex molecules.[2]

The fundamental properties of this compound are summarized below. The molecular weight is consistently reported as approximately 186.25 g/mol .

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O₃ | [1][3][4][5] |

| Molecular Weight | 186.25 g/mol | [3][4][5][6] |

| CAS Number | 1519-23-9 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.955 g/cm³ | [4] |

| Boiling Point | 259.5 °C at 760 mmHg | [4] |

| Flash Point | 90 °C | [4] |

| Refractive Index | 1.427 | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Source |

| Infrared (IR) Spectrum | Available from the NIST/EPA Gas-Phase Infrared Database.[3] |

| Mass Spectrum (Electron Ionization) | Available from the NIST Mass Spectrometry Data Center.[4] |

Synthesis and Reactivity

This compound is synthesized from its corresponding carboxylic acid, 2-methylbutanoic acid. The acid itself can be prepared via several methods, including the Grignard reaction or asymmetric hydrogenation. The anhydride is then formed through the dehydration of two molecules of the carboxylic acid.[1][7]

As a carboxylic acid anhydride, this compound acts as a potent electrophile and acylating agent. The carbonyl carbons are susceptible to nucleophilic attack by alcohols, amines, or phenols, leading to the formation of esters and amides, respectively. This reactivity is central to its application in organic synthesis.[1][2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of target molecules.

-

Pharmaceuticals and Agrochemicals: It serves as a building block for active pharmaceutical ingredients (APIs) and agrochemicals, where the branched 2-methylbutanoyl group is incorporated into the final structure.[1][2]

-

Asymmetric Synthesis: The chiral form of the anhydride is valuable for introducing chiral centers in the synthesis of enantiomerically pure compounds.[2]

-

Prodrug Development: Anhydrides can be used to create prodrugs of carboxylic acid-bearing agents, such as NSAIDs. This modification can shield the acidic group, potentially reducing irritation, and allow for a sustained release of the active drug upon hydrolysis.[8]

-

Flavor and Fragrance: Esters derived from 2-methylbutanoic acid, which can be synthesized using the anhydride, are important components in flavor and fragrance formulations.[2]

-

Materials Science: The branched alkyl chain can be incorporated into polymers to modify their physical properties, such as solubility and thermal stability.[2]

The precursor, 2-methylbutanoic acid, has also shown promise in various therapeutic areas, suggesting potential applications for its derivatives.

Experimental Protocols

The following are generalized protocols for acylation reactions using an anhydride, which can be adapted for this compound.

This protocol describes the reaction of an amine with an acid anhydride to form an amide.

Materials:

-

Substrate amine (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine, Pyridine) (1.2 eq, if the substrate is an amine salt or if scavenging of the carboxylic acid byproduct is desired)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in the anhydrous solvent.

-

Addition of Base: If using a base, add it to the solution and stir for 5 minutes.

-

Addition of Anhydride: Slowly add this compound to the stirred solution. The reaction may be cooled in an ice bath if it is exothermic.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove the 2-methylbutanoic acid byproduct) and then with brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the pure amide.[9]

-

Safety and Handling

This compound is a corrosive and combustible liquid that reacts with water.[10][11] Proper safety precautions are essential.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and water or moist air.[10][12]

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[11] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[11]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[10][11][12][13]

References

- 1. CAS 1519-23-9: 2-Methylbutyric anhydride | CymitQuimica [cymitquimica.com]

- 2. This compound|Acylating Reagent [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound (CAS 1468-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 8. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

2-Methylbutanoic anhydride structure and formula

An in-depth guide to 2-Methylbutanoic Anhydride (B1165640) for researchers, scientists, and drug development professionals.

Core Compound Details

Nomenclature and Identifiers:

-

Systematic Name: 2-Methylbutanoic anhydride

-

Other Names: 2-Methylbutyric anhydride, Isovaleric anhydride, iso-Pentanoic anhydride[1][2][3]

-

CAS Number: 1468-39-9 (for the racemic mixture), 1519-23-9 (unspecified stereochemistry), 84131-91-9 (for the (S)-enantiomer)[2][3][4][5]

-

InChI Key: WRTPVONNQPWNRH-UHFFFAOYSA-N (for the racemic mixture)[6][7]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 186.25 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Density | 0.934 - 0.955 g/cm³ at 25 °C | [4][5] |

| Boiling Point | 259.5 °C at 760 mmHg; 60 °C at 0.2 mmHg | [4][5] |

| Flash Point | 90 °C (194 °F) - closed cup | [4][5] |

| Refractive Index | 1.418 - 1.427 at 20 °C | [4][5] |

| Vapor Pressure | 0.0129 mmHg at 25 °C | [4] |

| Optical Activity ([α]20/D) | +35° (neat, for (S)-enantiomer) | [5] |

Reactivity and Applications

This compound is a versatile acylating agent used in various fields of chemical synthesis.[8] Its branched structure provides unique steric and electronic properties that are valuable in several applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as statins.[8] The anhydride functional group is particularly useful for creating prodrugs of carboxylic acid-containing drugs, which can help in masking irritating acidic groups and modifying the drug's pharmacokinetic profile for extended action.[9]

-

Agrochemicals: It is utilized in the manufacturing of various agrochemicals.[7][8]

-

Asymmetric Synthesis: The chiral form, (S)-(+)-2-methylbutyric anhydride, is a valuable reagent for introducing chiral centers into molecules, which is critical in the development of enantiomerically pure drugs.[8]

-

Flavor and Fragrance Industry: Esters derived from 2-methylbutanoic acid, which can be synthesized using the anhydride, are important components in creating fruity and sweet flavors and fragrances.[8]

-

Materials Science: The branched alkyl chains of the anhydride can be incorporated into polymers to modify their physical properties, such as solubility, crystallinity, and thermal stability.[8]

Experimental Protocols

General Synthesis of Carboxylic Anhydrides

Carboxylic anhydrides are typically synthesized from their corresponding carboxylic acids. A common laboratory method involves the dehydration of two equivalents of the carboxylic acid. Another prevalent method is the reaction of a carboxylate salt with an acyl halide.

Method 1: Dehydration using a Strong Dehydrating Agent

This protocol describes a general procedure for the synthesis of a symmetric anhydride from a carboxylic acid.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, place one equivalent of 2-methylbutanoic acid.

-

Addition of Dehydrating Agent: Add a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or acetic anhydride, to the flask. The reaction with another anhydride, like acetic anhydride, can proceed through an anhydride interchange mechanism.[9]

-

Reaction Conditions: Gently heat the mixture under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is then isolated, often through distillation under reduced pressure, to separate it from the dehydrating agent's byproducts and any unreacted starting material.

Method 2: Reaction of an Acyl Chloride with a Carboxylate

This method is highly effective for producing both symmetric and mixed anhydrides.

-

Preparation of Acyl Chloride: 2-Methylbutanoic acid can be converted to its corresponding acyl chloride (2-methylbutanoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a standard procedure in organic synthesis.[10]

-

Preparation of Carboxylate: Prepare the sodium salt of 2-methylbutanoic acid by reacting it with a base like sodium hydroxide (B78521) or sodium bicarbonate.

-

Reaction: In a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), dissolve the 2-methylbutanoyl chloride. Slowly add the sodium 2-methylbutanoate to the solution with stirring. The reaction is often performed at reduced temperatures to control its exothermicity.

-

Isolation: The resulting sodium chloride precipitate is removed by filtration. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the high-purity anhydride.

References

- 1. This compound (CAS 1468-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2-methylbutyric anhydride | 1519-23-9 [chemnet.com]

- 5. (S)-(+)-2-甲基丁酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. CAS 1519-23-9: 2-Methylbutyric anhydride | CymitQuimica [cymitquimica.com]

- 8. This compound|Acylating Reagent [benchchem.com]

- 9. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Optical Activity of (S)-(+)-2-Methylbutyric Anhydride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the optical activity of (S)-(+)-2-methylbutyric anhydride (B1165640), a chiral reagent of significant interest in organic synthesis and pharmaceutical development. The guide details the compound's physicochemical properties, the principles behind its optical activity, standardized experimental protocols for its measurement, and its applications where chirality is a critical attribute.

Physicochemical and Optical Properties

(S)-(+)-2-Methylbutyric anhydride is a chiral molecule distinguished by its ability to rotate plane-polarized light.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [2][3] |

| Molecular Weight | 186.25 g/mol | [3][4] |

| CAS Number | 84131-91-9 | [2][4] |

| Appearance | Colorless Liquid | [4] |

| Density | 0.934 g/mL at 25 °C | [4] |

| Boiling Point | 60 °C at 0.2 mmHg | [2][4] |

| Refractive Index | n20/D 1.418 | [4] |

| Specific Rotation | [α]20/D +35° (neat) | [4] |

The designation "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[5][6] This optical activity is a direct consequence of the molecule's chiral center at the second carbon of each methylbutyryl group.

The Principle of Optical Activity and Polarimetry

Optical activity is an intrinsic property of chiral molecules, which are molecules that are non-superimposable on their mirror images.[7] These mirror-image isomers are known as enantiomers.[8] While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light.[9]

The measurement of optical rotation is performed using an instrument called a polarimeter. The fundamental workflow of polarimetry is illustrated below.

References

- 1. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. (S)-(+)-2-Methylbutyric anhydride 95 84131-91-9 [sigmaaldrich.com]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. longdom.org [longdom.org]

- 8. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-Methylbutanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2-Methylbutanoic anhydride (B1165640) (CAS No: 1519-23-9), a reactive organic compound utilized in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its branched-chain structure imparts distinct steric and chemical properties that are critical for its role as a versatile acylating agent.[1]

Core Physical Properties

The quantitative physical properties of 2-Methylbutanoic anhydride are summarized in the table below for easy reference and comparison. These values are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | - | [3][4][5] |

| Molecular Weight | 186.25 g/mol | Calculated | [5][6][7] |

| Appearance | Clear, colorless to pale yellow liquid | - | [2] |

| Density | 0.934 g/mL at 25 °C | (lit.) | [6] |

| 0.955 g/cm³ | - | [3][8] | |

| Boiling Point | 259.5 °C at 760 mmHg | - | [3][8] |

| 180-182 °C at 5 mmHg | (lit.) | [6] | |

| 60 °C at 0.2 mmHg | (lit.) | [6] | |

| Refractive Index | n20/D 1.418 | (lit.) | [6] |

| 1.427 | - | [3][8] | |

| Flash Point | 90 °C (194 °F) | Closed cup | [3][6][8] |

| Vapor Pressure | 0.0129 mmHg at 25 °C | - | [3] |

| Solubility | Reacts with water | Forms 2-methylbutanoic acid | [9][10][11] |

| Soluble in organic solvents | e.g., Alcohols, Esters, Acetone, Chloroform | [9] | |

| Odor | Strong, pungent, cheesy, vinegar-like | The odor is due to hydrolysis to 2-methylbutanoic acid | [2][10][12] |

Experimental Protocols and Characterization

The determination and verification of the physical properties of acid anhydrides involve a combination of standard physical measurements and spectroscopic analysis. While specific experimental protocols for this compound are not detailed in the literature, the following methodologies are standard for characterizing such compounds.

1. Determination of Physical Constants:

-

Boiling Point: The boiling point is determined by distillation at a specific pressure (atmospheric or under vacuum). The temperature at which the liquid and vapor phases are in equilibrium is recorded. For pressure-sensitive compounds, boiling points at reduced pressures are often cited.[6]

-

Density: Density is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).[6]

-

Refractive Index: This is measured using a refractometer, typically at the sodium D-line (589 nm) and at a specified temperature (e.g., 20 °C), denoted as n20/D.[6]

2. Spectroscopic Analysis for Structural Confirmation: Spectroscopic methods are crucial for confirming the structure and purity of the anhydride.

-

Infrared (IR) Spectroscopy: Acid anhydrides are readily identified by two characteristic and strong carbonyl (C=O) stretching bands in their IR spectrum.[13]

-

Symmetric C=O stretch: Appears around 1800-1830 cm⁻¹.

-

Asymmetric C=O stretch: Appears around 1740-1775 cm⁻¹.

-

The absence of a broad O-H stretch (around 3000 cm⁻¹) distinguishes it from its corresponding carboxylic acid.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the carbon adjacent to the carbonyl group (α-protons) typically show a resonance between 2.0-2.5 ppm. The specific splitting patterns for this compound would correspond to the ethyl and methyl groups of the 2-methylbutanoyl structure.

-

¹³C NMR: The carbonyl carbons are highly deshielded and appear in the 160-180 ppm region.[13] These signals usually have a minimal intensity due to the lack of attached protons.

-

-

Mass Spectrometry (MS): A common fragmentation pattern for acid anhydrides in mass spectrometry is the formation of a prominent acylium ion peak. This helps in confirming the structure of the acyl groups.

3. Chromatographic Analysis:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to determine the purity of aliphatic anhydrides. However, the methodology must be carefully optimized to manage the reactivity of the anhydride with common eluents like water, which can cause hydrolysis.[14] The method can simultaneously determine the concentration of the anhydride and its corresponding carboxylic acid.[14]

Visualizations: Workflows and Chemical Behavior

The following diagrams illustrate the typical workflow for characterizing this compound and its fundamental chemical reactivity.

Caption: General experimental workflow for the physical and structural characterization of an organic compound.

Caption: General mechanism for the reaction of this compound with nucleophiles.

Key Chemical Characteristics

-

Reactivity: As a carboxylic acid anhydride, this compound is a potent electrophile and serves as an effective acylating agent.[1] The carbonyl carbons are highly susceptible to nucleophilic attack, leading to the transfer of a 2-methylbutanoyl group.[1][13]

-

Hydrolysis: It readily reacts with water, even atmospheric moisture, to hydrolyze back to two molecules of 2-methylbutanoic acid.[10][13] This reactivity is responsible for its pungent odor and necessitates handling under anhydrous conditions.

-

Applications in Synthesis: Its primary value lies in its ability to react with alcohols, phenols, and amines to form the corresponding esters and amides, respectively.[1][2] The enantiopure form, (S)-(+)-2-methylbutyric anhydride, is particularly valuable for introducing chiral centers in asymmetric synthesis.[1]

References

- 1. This compound|Acylating Reagent [benchchem.com]

- 2. CAS 1519-23-9: 2-Methylbutyric anhydride | CymitQuimica [cymitquimica.com]

- 3. 2-methylbutyric anhydride | 1519-23-9 [chemnet.com]

- 4. This compound [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. (S)-(+)-2-Methylbutyric anhydride 95 84131-91-9 [sigmaaldrich.com]

- 7. This compound (CAS 1468-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acid Anhydrides- Definition, Structure, Properties & Uses [turito.com]

- 12. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 13. fiveable.me [fiveable.me]

- 14. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Methylbutanoic Anhydride

This technical guide provides an in-depth overview of the boiling point and density of 2-methylbutanoic anhydride (B1165640) (CAS No: 1519-23-9), a key reagent in organic synthesis.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and specialty chemical manufacturing. It details the methodologies for determining these critical physical properties and presents relevant chemical synthesis workflows.

Core Properties of 2-Methylbutanoic Anhydride

This compound, also known as 2-methylbutyric anhydride, is an organic compound derived from 2-methylbutyric acid.[2] It is a colorless to pale yellow liquid with a characteristic odor.[2] Its primary utility lies in its reactivity in acylation reactions, serving as a precursor for the synthesis of various esters and amides, which are foundational in the production of pharmaceuticals and agrochemicals.[2] The branched alkyl structure of the molecule influences its physical properties, such as boiling point and solubility.[2]

Quantitative Data Summary

The boiling point and density of this compound are crucial parameters for its handling, purification, and application in chemical reactions. The following table summarizes these properties as reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 259.5 °C | at 760 mmHg |

| 180-182 °C | at 5 mmHg | |

| 60 °C | at 0.2 mmHg | |

| Density | 0.955 g/cm³ | Not Specified |

| 0.934 g/mL | at 25 °C |

Data sourced from ChemNet and Sigma-Aldrich.[1][3]

Experimental Protocols

Accurate determination of boiling point and density is fundamental for the characterization and quality control of chemical substances. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] This physical constant is indicative of a substance's volatility and purity.[6]

1. Capillary Method (Siwoloboff's Method)

This micro method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating bath fluid (e.g., paraffin (B1166041) oil), and a heat source.[5]

-

Procedure:

-

A small amount of the this compound is placed in the fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[6][7]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

-

The assembly is placed in a Thiele tube filled with a heating bath fluid.[5]

-

The Thiele tube is heated gently and uniformly.[6] As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

Heating is stopped when a rapid and continuous stream of bubbles emerges from the capillary tube.[6]

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

-

2. Simple Distillation Method

This method is used for larger volumes and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heat source.[4]

-

Procedure:

-

At least 5 mL of the this compound is placed in the distillation flask along with boiling chips.[4]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor temperature stabilizes during the collection of the distillate. This stable temperature is the boiling point.[4] It is also recommended to record the barometric pressure for accuracy.[4]

-

Determination of Density

Density is defined as the mass of a substance per unit of volume (ρ = m/V).[8] It is a fundamental physical property that is sensitive to temperature.[9]

1. Gravimetric Method (Pycnometer/Density Bottle)

This method provides high accuracy for liquid density measurements.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), and an analytical balance.[9]

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined (m₁).

-

The pycnometer is filled with the this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The mass of the pycnometer filled with the sample is determined (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. Its mass is then determined (m₃).

-

The density of the sample is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

-

2. Buoyancy Method (Archimedes' Principle)

This technique involves measuring the buoyant force on an object of known volume when immersed in the liquid.[10]

-

Apparatus: An analytical balance, a sinker of known volume (e.g., a glass plummet), and a temperature-controlled liquid bath.[10]

-

Procedure:

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent use in a common chemical reaction.

Caption: Synthesis of this compound from its corresponding carboxylic acid.

Caption: General workflow for an acylation reaction involving this compound.

References

- 1. 2-methylbutyric anhydride | 1519-23-9 [chemnet.com]

- 2. CAS 1519-23-9: 2-Methylbutyric anhydride | CymitQuimica [cymitquimica.com]

- 3. (S)-(+)-2-甲基丁酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 9. truedyne.com [truedyne.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to the Solubility of 2-Methylbutanoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutanoic anhydride (B1165640) (CAS No: 1519-23-9), also known as 2-methylbutyric anhydride, is a branched-chain carboxylic acid anhydride.[1][2] With a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol , it typically presents as a colorless to pale yellow liquid with a distinct odor.[3] Its chemical structure, featuring two 2-methylbutanoyl groups, makes it a valuable acylating agent in organic synthesis.[4]

The reactivity and utility of 2-methylbutanoic anhydride in various applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, are significantly influenced by its solubility in organic solvents.[3] The branched alkyl groups in its structure play a crucial role in determining its solubility profile.[3] This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, detailed experimental protocols for its quantitative determination, and logical workflows to guide solvent selection and experimental procedures.

Solubility of this compound

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in various organic solvents. However, based on the principle of "like dissolves like," a qualitative assessment of its solubility can be inferred from its molecular structure. As a relatively nonpolar molecule with ester-like linkages, it is expected to be miscible with or highly soluble in a wide range of common organic solvents. Its solubility in polar protic solvents may be more limited due to the energy required to disrupt the solvent's hydrogen-bonding network.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The anhydride is expected to be soluble in alcohols, although reactivity to form the corresponding ester and carboxylic acid is possible, especially under prolonged exposure or elevated temperatures. |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Soluble / Miscible | The polarity of ketones is compatible with the anhydride's structure, suggesting good solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble / Miscible | Ethers are good solvents for a wide range of organic compounds and are expected to readily dissolve the anhydride. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Highly Soluble / Miscible | These solvents are effective at dissolving moderately polar to nonpolar organic molecules. |

| Esters | Ethyl Acetate | Highly Soluble / Miscible | The similar ester-like functional groups suggest high compatibility and solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble / Miscible | The nonpolar nature of these solvents should facilitate the dissolution of the anhydride. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | While the anhydride has some polar character, its alkyl chains should allow for solubility in nonpolar aliphatic solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Solubility is expected, though these highly polar solvents may not be the most common choice for reactions involving anhydrides unless required by other reagents. |

Note: This table is based on general principles of chemical solubility. Experimental verification is essential for obtaining precise quantitative data for specific applications.

Experimental Protocols for Solubility Determination

Given the lack of specific quantitative data, researchers can employ established methods to determine the solubility of this compound. The following protocol details the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of a liquid solute in a solvent.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves creating a saturated solution of the anhydride in the chosen solvent at a constant temperature and then quantifying the concentration of the dissolved anhydride.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with airtight caps (B75204) (e.g., PTFE-lined caps)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically inert, e.g., PTFE, 0.22 µm pore size)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a separate anhydride phase is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for at least 12-24 hours. This allows for the complete separation of the excess anhydride from the saturated solvent phase.

-

-

Sampling and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the undissolved anhydride layer.

-

Immediately filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets of the anhydride.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated GC or HPLC method.

-

Prepare a calibration curve using standard solutions of the anhydride at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the concentration of the anhydride in the original saturated solution, accounting for any dilutions.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Always report the temperature at which the solubility measurement was performed.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection for research and development purposes.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

2-Methylbutanoic anhydride safety data sheet (MSDS)

An In-depth Technical Guide to the Safety of 2-Methylbutanoic Anhydride (B1165640)

This guide provides comprehensive safety information for 2-Methylbutanoic anhydride (CAS No: 1519-23-9), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency response protocols based on available Safety Data Sheet (SDS) information.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a distinctive odor.[1] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The quantitative physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2][3][4] |

| Molecular Weight | 186.25 g/mol | [1][2][3][4] |

| CAS Number | 1519-23-9 | [1][2][3][5] |

| EINECS Number | 216-181-6 | [2][3][5] |

| Density | 0.955 g/cm³ | [2] |

| 0.934 g/mL at 25 °C | ||

| Boiling Point | 259.5 °C at 760 mmHg | [2] |

| 180-182 °C at 5 mmHg | ||

| 60 °C at 0.2 mmHg | ||

| Flash Point | 90 °C (194 °F) - closed cup | [2] |

| Refractive Index | 1.427 | [2] |

| n20/D 1.418 | ||

| Vapor Pressure | 0.0129 mmHg at 25°C | [2] |

| Appearance | Clear Liquid | [1] |

Hazard Identification and Classification

This substance is classified as hazardous. It is a combustible liquid that can cause severe skin burns and eye damage.[6][7] Handling requires strict adherence to safety protocols to avoid contact and inhalation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

Source:[6]

The diagram below illustrates the primary hazards and the required personal protective equipment (PPE) for safe handling.

Caption: Hazard identification and required personal protective equipment (PPE).

Experimental Protocols and Safety Procedures

While specific experimental protocols for determining the toxicological and physical properties are not detailed in standard safety data sheets, the following procedures for safe handling, storage, and emergency response are mandatory.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing to avoid contact with skin and eyes.[5] Use non-sparking tools and prevent fire caused by electrostatic discharge.[5] Grounding and bonding procedures should be used.[8]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[5][9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[8][9] Store in a corrosives area.[9]

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure. The general workflow for responding to an exposure event is outlined below.

Caption: First-aid procedures for different routes of exposure.

Detailed First-Aid Protocols:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately take off all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[5] Remove contact lenses if present and easy to do, and continue rinsing.[6] Consult a doctor immediately.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[5][6] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Fire-Fighting Measures

The compound is a combustible liquid.[6][7]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][8] Water mist may be used to cool closed containers.[9]

-

Specific Hazards: Containers may explode when heated due to pressure build-up.[8][10] Thermal decomposition can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[9]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Caption: Protocol for fighting fires involving this compound.

Accidental Release Measures

In the event of a spill, immediate and careful action is required to contain the material and protect personnel.

-

Personal Precautions: Do not breathe vapors. Avoid contact with the substance. Ensure adequate ventilation and evacuate the danger area.[6] Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent the product from entering drains.[6]

-

Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Absorb with an inert, non-combustible material like dry earth or sand and place it in a suitable container for disposal.[6][11] The affected area should be cleaned up properly.[6]

Caption: Workflow for responding to an accidental release or spill.

Toxicological Information

Detailed toxicological studies are largely unavailable in the public search results. The material is known to be destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin. Symptoms of overexposure can include coughing, shortness of breath, headache, and nausea. It is harmful if swallowed or in contact with skin.[6]

Table 3: Acute Toxicity

| Route | Effect | Data |

| Oral | Harmful if swallowed | No quantitative data available |

| Dermal | Harmful in contact with skin | No quantitative data available |

| Inhalation | Causes chemical burns to the respiratory tract | No quantitative data available |

Disposal Considerations

The product should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, or sewer systems.[5] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[5]

References

- 1. CAS 1519-23-9: 2-Methylbutyric anhydride | CymitQuimica [cymitquimica.com]

- 2. 2-methylbutyric anhydride | 1519-23-9 [chemnet.com]

- 3. This compound CAS#: 1519-23-9 [m.chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. resources.finalsite.net [resources.finalsite.net]

- 9. fishersci.com [fishersci.com]

- 10. resources.finalsite.net [resources.finalsite.net]

- 11. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to 2-Methylbutanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylbutanoic anhydride (B1165640), a versatile reagent in organic synthesis. The document covers its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of pharmaceuticals and other bioactive molecules.

Nomenclature and Synonyms

2-Methylbutanoic anhydride is known by several synonyms in chemical literature and commercial databases. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Primary Name | Synonyms |

| This compound | 2-Methylbutyric anhydride, Butanoic acid, 2-methyl-, 1,1'-anhydride, 2-Methylbutanoic acid anhydride, 2-Methylbutanoyl 2-methylbutanoate[1] |

| Butanoic acid, 2-methyl-, anhydride | 2-Methylbutyryl anhydride, Butyric acid, 2-methyl-, anhydride[1] |

| Isovaleric anhydride | iso-Pentanoic anhydride, Butanoic acid, 3-methyl-, anhydride[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 1519-23-9[1] |

| Molecular Formula | C₁₀H₁₈O₃[1] |

| Molecular Weight | 186.25 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Distinctive, pungent[1] |

| Boiling Point | 215 °C at 760 mmHg |

| Density | 0.934 g/mL at 25 °C |

| Solubility | Soluble in organic solvents; reacts with water. |

| SMILES | CCC(C)C(=O)OC(=O)C(C)CC |

| InChI | InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3 |

Synthesis of this compound

This compound is typically synthesized via the dehydration of 2-methylbutanoic acid. A common laboratory-scale protocol involves catalytic dehydration.

Experimental Protocol: Catalytic Dehydration of 2-Methylbutanoic Acid

This protocol describes the synthesis of this compound from 2-methylbutanoic acid using a catalytic amount of a strong acid.

Materials:

-

2-Methylbutanoic acid

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Sodium bicarbonate solution (5%, aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 2-methylbutanoic acid and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5-1.0 mol%).

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Applications in Organic Synthesis

This compound is a potent acylating agent used for the synthesis of esters and amides. These reactions are fundamental in the preparation of various compounds, including active pharmaceutical ingredients (APIs).

Ester Synthesis

The reaction of this compound with an alcohol in the presence of a base or an acid catalyst yields the corresponding 2-methylbutanoate ester.

This protocol details the synthesis of an ester from a primary alcohol and this compound.

Materials:

-

Primary alcohol

-

This compound

-

Pyridine (base and solvent)

-

Diethyl ether

-

Hydrochloric acid (1 M, aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the primary alcohol in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add this compound to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude ester can be purified by column chromatography on silica (B1680970) gel.

Amide Synthesis

This compound reacts with primary or secondary amines to form N-substituted 2-methylbutanamides.

This protocol provides a general procedure for the synthesis of an amide from a primary amine and this compound.

Materials:

-

Primary amine

-

This compound

-

Dichloromethane (B109758) (solvent)

-

Triethylamine (B128534) (base)

-

Hydrochloric acid (1 M, aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine and triethylamine in dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Relevance in Drug Development

The 2-methylbutyryl moiety is present in the structure of several pharmaceutical compounds. For instance, some statin drugs, which are used to lower cholesterol, contain a 2-methylbutyrate (B1264701) ester side chain.[4] This structural feature can influence the drug's lipophilicity, metabolic stability, and binding affinity to its target enzyme. While this compound may not be directly used in the final step of synthesizing all such drugs, it serves as a valuable reagent for introducing the 2-methylbutyryl group in the synthesis of drug precursors and analogs for structure-activity relationship (SAR) studies.

As this compound is a highly reactive and non-specific acylating agent, it is not expected to have a direct, targeted interaction with biological signaling pathways. Its biological relevance lies in its utility as a building block for the synthesis of more complex and biologically active molecules. The resulting esters and amides may then interact with specific biological targets.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this chemical.

References

The Synthesis of 2-Methylbutanoic Acid: A Technical Guide to its Discovery and Chemical History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutanoic acid, a chiral carboxylic acid with significant applications in the flavor, fragrance, and pharmaceutical industries, has a rich history of discovery and synthetic development. Initially identified in the 19th century as a natural product, the pursuit of its synthesis has led to the development of various methodologies, from classical organic reactions to advanced asymmetric catalysis. This technical guide provides a comprehensive overview of the discovery and history of 2-methylbutanoic acid synthesis, detailing key experimental protocols, quantitative data, and the logical progression of its synthetic routes.

Discovery and Historical Context